5-Fluorodihydropyrimidine-2,4-dione-13C,15N2

Overview

Description

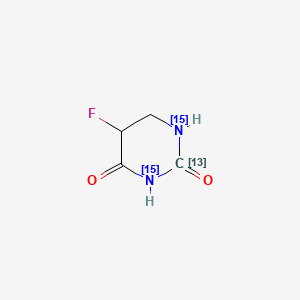

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is a labeled metabolite of 5-Fluorouracil . It is a pyrimidine analog that irreversibly inhibits thymidylate synthase, blocking the synthesis of thymidine which is required for DNA synthesis .

Molecular Structure Analysis

The molecular formula of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C3(13C)H5F(15N)2O2 .Chemical Reactions Analysis

As a pyrimidine analog, 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 causes misincorporation of fluoronucleotides into DNA/RNA during synthesis .Physical And Chemical Properties Analysis

The molecular formula of 5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 is C3(13C)H5F(15N)2O2 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications

Anticancer Activity

5-Fluorodihydropyrimidine-2,4-dione derivatives have been explored for their anticancer activities. A study synthesized a compound with 5-fluorouracil and reported its significant anticancer activity against HL-60 and BEL-7402 cancer cells, suggesting its potential in cancer therapy (Miao, Yan, & Zhao, 2010). Another research focused on a dipeptide compound with 5-fluorouracil, showing its potential antitumor activities (Yuan, Cai, Chen, & Hu, 2007).

Molecular Dynamics and Spectroscopy

Studies have utilized 5-fluorodihydropyrimidine-2,4-dione derivatives to understand molecular dynamics and spectroscopy. For instance, the Raman and IR spectra of tegafur, a component of a chemotherapy drug, were theoretically analyzed to understand its selectivity and vibrational dynamics (Prasad, Sinha, & Kumar, 2010). Moreover, 5-fluoro pyrimidines have been used as labels to probe DNA and RNA structures, demonstrating their usefulness in nucleic acid secondary structure evaluation through 19F NMR spectroscopy (Puffer, Kreutz, Rieder, Ebert, Konrat, & Micura, 2009).

Drug Synthesis and Purification

The synthesis and purification of [2-13C]-5-fluorouracil have been performed for potential diagnostic applications in cancer therapy. This process involves using [13C]-urea and is applicable for creating a range of 5-FU isotopic analogs (Rangwala, William, & Gurvich, 2011).

Drug-DNA Interaction Studies

The interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives has been investigated to understand the chemical structure's influence on anticancer activities (Hu, Zhang, Jin, Chen, Hu, & Wang, 2012).

Antimicrobial Activity

Some 5-fluorodihydropyrimidine-2,4-dione derivatives have been studied for their antimicrobial properties. For instance, a series of derivatives showed promising activities against various bacteria and fungus Candida albicans (Aksinenko, Goreva, Epishina, Trepalin, & Sokolov, 2016).

properties

IUPAC Name |

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIRJKWTBBDDAR-XZQGXACKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)[15NH][13C](=O)[15NH]1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661976 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluorodihydropyrimidine-2,4-dione-13C,15N2 | |

CAS RN |

1189492-99-6 | |

| Record name | 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)

![2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoroethoxy)methyl]benzoyl}-4,6-dihydroxycyclohexane-1,3-dione](/img/structure/B562535.png)

![3-((Benzo[d]thiazol-2-ylmethyl)amino)propanenitrile](/img/structure/B562545.png)

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)